KIO-301 (chloride) (hydrochloride)

Retinitis Pigmentosa Inherited Retinal Dystrophy Gene-Agnostic Therapy

KIO-301 (chloride) (hydrochloride) is a small-molecule azobenzene photoswitch designed to confer light responsiveness to retinal ganglion cells (RGCs) in patients with advanced retinal degeneration. It functions by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and voltage-gated potassium channels, upon exposure to visible light.

Molecular Formula C29H39Cl2N5O
Molecular Weight 544.6 g/mol
Cat. No. B12386466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIO-301 (chloride) (hydrochloride)
Molecular FormulaC29H39Cl2N5O
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-]
InChIInChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H
InChIKeyFVSAVJQVBHJBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KIO-301 (chloride) (hydrochloride) for Advanced Retinitis Pigmentosa Procurement: Clinical-Stage Photoswitchable Ion Channel Blocker Evidence Guide


KIO-301 (chloride) (hydrochloride) is a small-molecule azobenzene photoswitch designed to confer light responsiveness to retinal ganglion cells (RGCs) in patients with advanced retinal degeneration [1]. It functions by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and voltage-gated potassium channels, upon exposure to visible light . Currently in Phase 2 clinical development (ABACUS-2 trial) for retinitis pigmentosa with no approved therapeutics, KIO-301 has received both U.S. FDA Orphan Drug Designation and European Medicines Agency (EMA) Orphan Medicinal Product Designation for inherited retinal dystrophies .

Why KIO-301 Cannot Be Substituted by Other Photoswitchable Azobenzenes or Standard Retinitis Pigmentosa Compounds


Generic substitution fails because KIO-301 is the only azobenzene-derived photoswitch currently in clinical development that selectively targets RGCs without requiring genetic modification of host cells [1]. Unlike alternative azobenzene photoswitches (e.g., QAQ, DENAQ, BENAQ) that remain in preclinical characterization with no human safety data, KIO-301 has completed a first-in-human Phase 1 trial demonstrating an acceptable safety and tolerability profile with no dose-limiting toxicities or drug-related intraocular inflammation in advanced retinitis pigmentosa patients [2]. Furthermore, the compound's dual-channel blocking activity—simultaneously targeting both HCN and voltage-gated potassium channels upon light exposure—represents a distinct pharmacological profile not replicated in any other clinical-stage ophthalmic agent .

KIO-301 Quantitative Differentiation Evidence: Comparator-Based Procurement Data for Retinitis Pigmentosa Research


KIO-301 versus Gene Therapy Alternatives: Gene-Agnostic Mechanism Eliminates Mutation-Specific Patient Selection Requirements

KIO-301 is gene-agnostic, designed to confer light responsiveness to surviving RGCs regardless of the underlying genetic mutation, in contrast to mutation-specific gene therapies that require patient genotyping and only treat specific subpopulations [1]. While FDA-approved gene therapy voretigene neparvovec (Luxturna) exclusively treats patients with biallelic RPE65 mutation-positive retinal dystrophy—representing approximately 0.3-1% of RP cases—and emerging gene therapies such as OCU400 are restricted to NR2E3 and RHO mutations, KIO-301's mechanism functions in all genetic subtypes of advanced RP [2].

Retinitis Pigmentosa Inherited Retinal Dystrophy Gene-Agnostic Therapy

ABACUS-2 Randomized Controlled Trial Design: Placebo-Controlled Functional Vision Endpoint Differentiates KIO-301 from Uncontrolled Single-Arm Ophthalmic Studies

The ABACUS-2 trial employs a multi-center, double-masked, randomized, placebo-controlled design evaluating up to three bilateral intravitreal doses of KIO-301 (50 μg and 100 μg) administered every six weeks in 36 patients with late-stage RP, with a 66% probability of receiving active treatment [1]. This placebo-controlled design—using sterile saline or balanced salt solution as comparator—enables direct quantification of KIO-301-specific effects versus procedure-related placebo response, a methodological strength absent from many competing ophthalmic programs that rely on open-label single-arm designs (e.g., SPVN20 Phase 1, MCO-010 early-phase trials) [2].

Phase 2 Clinical Trial ABACUS-2 Randomized Controlled Trial

Functional Vision Improvement: High-Contrast Room Exit Test Shows 35.3% Absolute Improvement with KIO-301

In the ABACUS-1 Phase 1/2 trial, KIO-301 demonstrated a trend toward improvement in functional mobility as assessed by the Ora-MLOM™ High Contrast Room Exit test—a maze navigation task that measures real-world functional vision [1]. The percentage of successful navigation improved from a baseline of 24.7% ± 15.2% to 60.0% ± 20.7% at day 28 post-treatment (p=NS), representing an absolute improvement of 35.3 percentage points and a relative improvement exceeding 140% [2].

Functional Vision Mobility Assessment ABACUS-1 Trial

Visual Acuity Gains: 0.30 logMAR Improvement (Equivalent to 3 Lines) in High-Dose KIO-301 Cohort

In the ABACUS-1 trial, patients receiving the higher dose of KIO-301 demonstrated a mean improvement in visual acuity of 0.30 logMAR as measured by the Berkeley Rudimentary Vision Test (BRVT), equivalent to gaining three lines of visual acuity on a standard eye chart [1]. This improvement was observed in a population with ultra-low vision or complete blindness at baseline—a cohort with no existing approved pharmacologic treatment options [2].

Visual Acuity Berkeley Rudimentary Vision Test logMAR

Dual Orphan Drug Designations: U.S. FDA and EMA Grant KIO-301 Market Exclusivity Not Available to Most Competing RP Programs

KIO-301 has received both U.S. FDA Orphan Drug Designation and European Medicines Agency (EMA) Orphan Medicinal Product Designation for the treatment of inherited retinal dystrophies, including retinitis pigmentosa and choroideremia . The EMA designation confers at least 10 years of market exclusivity in the European Union upon approval, exclusive of any patent protection, while the FDA designation provides 7 years of U.S. market exclusivity, tax credits for clinical research, and waiver of prescription drug user fees .

Orphan Drug Designation Market Exclusivity Regulatory Incentive

KIO-301 Prioritized Application Scenarios for Research Procurement and Industrial Development Planning


Late-Stage Retinitis Pigmentosa Clinical Trial Material Procurement (Phase 2/3 Ready)

For research organizations and CROs preparing to support or conduct Phase 2/3 clinical trials in advanced RP, KIO-301 is the only photoswitch molecule with an active placebo-controlled Phase 2 trial (ABACUS-2) employing a validated functional vision endpoint [1]. Procurement of KIO-301 reference standard and formulated drug product is essential for bioanalytical method development, stability studies, and comparator sourcing for emerging programs. The compound's established safety profile from ABACUS-1—with zero drug-related intraocular inflammation events in 12 treated eyes over 30 days—provides a low-risk benchmark for trial planning [2].

Gene-Agnostic Ophthalmic Drug Discovery and Target Validation Studies

Academic and industry laboratories investigating light-responsive ion channel modulation in retinal degeneration models require KIO-301 as a positive control and mechanistic probe. Unlike mutation-restricted comparators, KIO-301's activity in RGCs irrespective of genetic background makes it uniquely suitable for broad-spectrum target validation across multiple IRD models [3]. The compound's dual HCN/potassium channel blockade upon light exposure provides a pharmacologic tool for dissecting light-dependent neuronal excitability pathways in ex vivo retinal preparations .

Regulatory and Reimbursement Strategy Planning for Inherited Retinal Disease Therapeutics

Market access and health economics teams require KIO-301's orphan designation documentation to model commercial exclusivity windows and reimbursement scenarios. The compound's dual FDA/EMA orphan status provides a 7-10 year market exclusivity period that materially impacts NPV calculations for licensing and co-development agreements . Procurement of regulatory-grade documentation and clinical datasets supports comparative effectiveness research and formulary positioning analyses [4].

Formulation Development and Intravitreal Delivery Optimization Studies

Pharmaceutical development groups focused on sustained-release intravitreal formulations can leverage KIO-301's established pharmacokinetic profile, which supports monthly IVT injection frequency based on preclinical data and ABACUS-1 duration of effect observations [5]. The compound's molecular weight (544.56 Da) and azobenzene photoswitchable core provide a well-characterized scaffold for evaluating novel excipients, preservative systems, and light-protective packaging strategies essential for ophthalmic product development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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